Tetraconazole

Vue d'ensemble

Description

Le tétraconazole est un fongicide à large spectre appartenant à la classe des triazoles, des inhibiteurs de la déméthylase (DMI). Il est largement utilisé en agriculture pour protéger les cultures telles que les fruits, les légumes, les céréales, le soja, la betterave à sucre, les arachides et les pacanes contre les infections fongiques. Le tétraconazole agit en inhibant la synthèse de l'ergostérol, un composant essentiel des membranes cellulaires fongiques, ce qui perturbe la croissance et la reproduction des champignons .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du tétraconazole implique la fluoration du 2-(2,4-dichlorophényl)-3-(1H-1,2,4-triazol-1-yl)propan-1-ol. Une méthode décrite dans la littérature implique l'utilisation de tétrafluoroéthylène dans du diméthylformamide anhydre en présence d'iodure de sodium . Une autre méthode implique l'utilisation de l'acide 2,4-dichlorophénylacétique comme matériau de départ, suivie d'une série de réactions comprenant un reflux avec du méthanol et de l'acide sulfurique concentré, et des réactions ultérieures avec de l'acrylate d'éthyle, du paraformaldéhyde, du carbonate de potassium et du diméthylsulfoxyde .

Méthodes de production industrielle

La production industrielle du tétraconazole suit généralement des voies de synthèse similaires, mais elle est optimisée pour une production à grande échelle. Le processus implique un contrôle minutieux des conditions réactionnelles afin d'assurer un rendement élevé et la pureté du produit final. L'utilisation de techniques de purification avancées telles que la cristallisation et la chromatographie est courante pour obtenir la qualité souhaitée.

Analyse Des Réactions Chimiques

Types de réactions

Le tétraconazole subit diverses réactions chimiques, notamment :

Oxydation : Le tétraconazole peut être oxydé dans des conditions spécifiques pour former divers produits d'oxydation.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans le tétraconazole.

Substitution : Des réactions de substitution peuvent se produire au niveau du cycle triazole ou du cycle phényle, conduisant à la formation de différents dérivés.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions du tétraconazole comprennent les agents oxydants comme le peroxyde d'hydrogène, les agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution. Les conditions réactionnelles telles que la température, le solvant et le pH sont soigneusement contrôlées pour obtenir les résultats souhaités.

Principaux produits formés

Les principaux produits formés à partir des réactions du tétraconazole dépendent des conditions réactionnelles et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de dérivés hydroxylés, tandis que les réactions de substitution peuvent donner divers dérivés triazoliques ou phényliques substitués.

Applications de la recherche scientifique

Le tétraconazole a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier la synthèse et la réactivité des fongicides triazoliques.

Médecine : Exploré pour son utilisation potentielle dans le traitement des infections fongiques chez les humains et les animaux.

Mécanisme d'action

Le tétraconazole exerce ses effets antifongiques en inhibant l'enzyme cytochrome P450 14-alpha-déméthylase (CYP51), qui est impliquée dans la biosynthèse de l'ergostérol. L'ergostérol est un composant essentiel des membranes cellulaires fongiques, et son épuisement perturbe la structure et la fonction de la membrane, conduisant à l'inhibition de la croissance fongique . L'inhibition du CYP51 entraîne l'accumulation du lanostérol et d'autres stérols méthylés, ce qui compromet davantage l'intégrité de la membrane cellulaire fongique .

Applications De Recherche Scientifique

Agricultural Applications

Tetraconazole is primarily utilized in agriculture to protect crops from fungal diseases. Its application has been extensively studied, particularly in wheat production.

- Fungicidal Activity : Research indicates that the enantiomers of this compound exhibit different levels of fungicidal activity. The (R)-(+)-tetraconazole is significantly more effective against pathogens like Rhizoctonia cerealis and Fusarium graminearum compared to its (S)-(-) counterpart, with efficacy ratios ranging from 1.49 to 1.98 times greater . This stereoselective behavior necessitates careful consideration in pesticide application strategies.

- Field Studies : Field trials have demonstrated that multiple applications of this compound can effectively reduce fungal infections in crops such as grapes and wheat. For instance, studies in grapevines showed that applying 40 g ai/ha significantly controlled fungal diseases without adversely affecting the grape quality .

Effects on Soil Microbial Communities

The impact of this compound on soil health is a critical area of research, given its potential risks to non-target organisms.

- Microbial Biomass and Activity : A study focused on the effects of this compound at various application rates found that it significantly decreased soil microbial biomass and activity. The microbial properties assessed included microbial biomass carbon, basal respiration, and substrate-induced respiration. These parameters serve as bioindicators of soil health . The results indicated that while microbial activity was inhibited initially, some recovery occurred at lower application rates over time.

- Community Structure Changes : The application of this compound altered the structure of soil microbial communities. Specifically, there was a noted decrease in the ratio of gram-negative to gram-positive bacteria and an increase in the fungi-to-bacteria ratio following treatment . Such shifts can have long-term implications for soil fertility and ecosystem balance.

Environmental Impact Assessments

Given the widespread use of this compound, understanding its environmental fate is essential for risk assessments.

- Degradation Studies : Research has shown that this compound has a degradation half-life ranging from 69 to 87 days in soil, depending on the concentration applied . This persistence raises concerns about potential accumulation and long-term effects on soil health and water systems.

- Residue Levels : The European Food Safety Authority has reviewed maximum residue levels for this compound, highlighting its importance in ensuring food safety and environmental protection . Monitoring these levels helps mitigate risks associated with pesticide residues in food products.

Case Studies

Several case studies illustrate the practical applications and effects of this compound:

Mécanisme D'action

Tetraconazole exerts its antifungal effects by inhibiting the enzyme cytochrome P450 14-alpha-demethylase (CYP51), which is involved in the biosynthesis of ergosterol. Ergosterol is a crucial component of fungal cell membranes, and its depletion disrupts the structure and function of the membrane, leading to the inhibition of fungal growth . The inhibition of CYP51 results in the accumulation of lanosterol and other methylated sterols, further compromising the integrity of the fungal cell membrane .

Comparaison Avec Des Composés Similaires

Le tétraconazole fait partie de la classe des fongicides triazoliques, qui comprend d'autres composés tels que :

- Fluconazole

- Itraconazole

- Propiconazole

- Difénoconazole

Comparé à ces composés similaires, le tétraconazole est unique dans sa structure moléculaire spécifique, qui comprend un groupe éther tétrafluoroéthylique. Cette caractéristique structurale contribue à son activité à large spectre et à son efficacité contre une large gamme de pathogènes fongiques . De plus, il a été démontré que le tétraconazole présente un potentiel de résistance relativement faible, ce qui en fait un outil précieux dans les stratégies de lutte intégrée contre les ravageurs .

Activité Biologique

Tetraconazole is a widely utilized triazole fungicide, primarily effective against various fungal pathogens in agricultural practices. Its biological activity extends beyond its fungicidal properties, affecting soil microbial communities and potentially impacting non-target organisms. This article delves into the biological activity of this compound, highlighting its effects on microbial health, environmental persistence, and toxicological implications.

This compound acts by inhibiting ergosterol biosynthesis, a critical component of fungal cell membranes. This mechanism disrupts cell membrane integrity, leading to cell death in susceptible fungi. Its chemical structure allows for high efficacy against a broad spectrum of fungal pathogens, making it a preferred choice in agriculture.

Effects on Soil Microbial Communities

Recent studies have shown that this compound application significantly impacts soil microbial communities. A study evaluated the effects of this compound at varying concentrations (0.33 mg/kg, 1.00 mg/kg, and 3.33 mg/kg) on soil microorganisms. Key findings include:

- Microbial Biomass and Activity : this compound application resulted in decreased microbial biomass and activity. Specifically, basal respiration and substrate-induced respiration were inhibited at higher concentrations but showed signs of recovery at recommended field rates .

- Community Structure Changes : The application of this compound altered the structure of the microbial community, evidenced by shifts in the ratios of gram-negative to gram-positive bacteria and an increase in the fungi-to-bacteria ratio .

- Persistence in Soil : The degradation half-lives of this compound varied between 69 to 87 days depending on concentration, indicating its persistence in soil environments .

Environmental Fate and Persistence

This compound is characterized by its stability in various environmental conditions:

- Soil Metabolism : Studies indicate that this compound is resistant to aerobic soil metabolism, with half-lives exceeding one year under laboratory conditions .

- Aquatic Persistence : In aquatic environments, this compound also displays significant persistence, with half-lives ranging from 320 to 382 days depending on organic content .

- Photodegradation : The compound is subject to photodegradation in water, with identified photodegradates contributing to its environmental fate .

Toxicological Studies

Toxicological assessments have revealed potential risks associated with this compound exposure:

- Developmental Toxicity : In developmental toxicity studies conducted on rats, maternal toxicity was observed at doses that also induced developmental effects .

- Chronic Toxicity : Long-term studies indicated increased liver weights and hepatocyte enlargement at higher doses (640 ppm and above) in rats, with significant histopathological changes noted .

- NOEL Determination : The No Observed Effect Level (NOEL) for chronic exposure has been established at 10 ppm for various animal models .

Case Studies

Several case studies have highlighted the implications of this compound use:

- Greenhouse Crop Study : A dissipation study conducted on greenhouse cucumbers demonstrated that this compound residues persisted despite following recommended application procedures. This raised concerns about potential accumulation in food products .

- Clinical Efficacy Trials : While not directly related to environmental biology, clinical trials involving terconazole (a related compound) demonstrated effective treatment for vulvovaginal candidiasis, illustrating the broader antifungal applications of triazole compounds .

Summary Table of Key Findings

| Aspect | Findings |

|---|---|

| Mechanism | Inhibits ergosterol biosynthesis |

| Microbial Impact | Decreased biomass and altered community structure |

| Soil Persistence | Half-life > 1 year |

| Aquatic Persistence | Half-life 320-382 days |

| Developmental Toxicity | Maternal toxicity observed |

| Chronic Toxicity NOEL | 10 ppm |

Propriétés

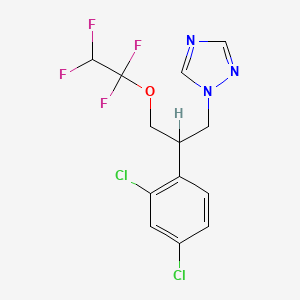

IUPAC Name |

1-[2-(2,4-dichlorophenyl)-3-(1,1,2,2-tetrafluoroethoxy)propyl]-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2F4N3O/c14-9-1-2-10(11(15)3-9)8(4-22-7-20-6-21-22)5-23-13(18,19)12(16)17/h1-3,6-8,12H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQDARGUHUSPFNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(CN2C=NC=N2)COC(C(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2F4N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8034956 | |

| Record name | Tetraconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8034956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

Decomposes at 240 °C without boiling | |

| Record name | TETRACONAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7612 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Readily soluble in 1,2-dichloroethane, acetone, and methanol, In water, 150 mg/L at 20 °C | |

| Record name | TETRACONAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7612 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.432 at 20 °C | |

| Record name | TETRACONAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7612 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.35X10-6 mm Hg at 20 °C | |

| Record name | TETRACONAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7612 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless, viscous liquid | |

CAS No. |

112281-77-3 | |

| Record name | Tetraconazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112281-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraconazole [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112281773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetraconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8034956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+/-) 2-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazole-1-yl)propyl-1,1,2,2-tetrafluoroethylether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.923 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (RS)-2-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)-propyl-1,1,2,2-tetrafluoroethyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRACONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8FGY868T0G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TETRACONAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7612 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Pour point 6 °C | |

| Record name | TETRACONAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7612 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of tetraconazole?

A1: this compound, a triazole fungicide, inhibits the fungal cytochrome P450 enzyme 14α-demethylase (CYP51) []. This enzyme is crucial for ergosterol biosynthesis, a vital component of fungal cell membranes [].

Q2: How does this compound binding to CYP51 affect fungal cells?

A2: By inhibiting CYP51, this compound disrupts the production of ergosterol, leading to impaired cell membrane formation and function in fungi [, ]. This ultimately leads to growth inhibition and cell death [].

Q3: Are there differences in the way this compound enantiomers interact with CYP51?

A3: Yes, research shows that the R-(+)-enantiomer of this compound exhibits higher binding affinity to CYP51 compared to the S-(−)-enantiomer in both Ustilago maydis and Saccharomyces cerevisiae []. This difference in binding affinity contributes to the stereoselective fungicidal activity of this compound [].

Q4: What is the molecular formula and weight of this compound?

A4: this compound has a molecular formula of C13H12Cl2FN3O and a molecular weight of 304.15 g/mol.

Q5: How stable is this compound in different environmental conditions?

A5: Studies show this compound degrades relatively rapidly in various matrices:

- Sugar beets (foliage and roots): Half-life of 5 days [].

- Greenhouse cucumbers: Half-life of 7 days [].

- Watermelon: Half-life ranging from 1.36 to 1.55 days [].

Q6: Does processing of food affect this compound residues?

A6: Yes, processing can significantly reduce this compound levels:

- Winemaking: Negligible residues were found in wine due to fermentation and removal during must formation [].

- Onion processing: Boiling resulted in the most significant dissipation (76.9–92.6%) compared to stir-frying and pickling [].

Q7: Is there evidence of resistance development to this compound in fungi?

A7: Yes, studies have reported the emergence of this compound-resistant isolates in several fungal species:

- Cercospora beticola: Resistance development has been observed, with increasing EC50 values over time [, ].

- Stagonosporopsis citrulli: Widespread resistance to this compound, with most isolates exhibiting moderate to high resistance levels [].

- Leptosphaeria maculans: High variation factors and PCR results suggest the presence of resistant isolates [].

Q8: Does exposure to other fungicides affect this compound resistance?

A8: Yes, cross-resistance to other demethylation inhibitor (DMI) fungicides has been observed:

- Cercospora beticola: Isolates resistant to this compound also showed resistance to other DMIs like prothioconazole and difenoconazole [].

- Stagonosporopsis citrulli: High resistance to this compound correlated with resistance to other DMIs like flutriafol, difenoconazole, and prothioconazole [].

Q9: Can exposure to non-fungicidal pesticides induce this compound resistance?

A9: There is evidence suggesting this possibility:

- Alternaria alternata and Fusarium solani: Exposure to the herbicide clethodim led to increased tolerance to this compound in these fungi [].

Q10: What is known about the toxicity of this compound?

A10: While generally considered safe when used according to guidelines, studies have explored potential toxicological effects:

Q11: What analytical techniques are commonly employed for detecting and quantifying this compound?

A11: Several methods are available for this compound analysis:

- Gas chromatography (GC) with electron capture detection (ECD): Widely used for residue analysis in various matrices [, , , , , , , , ].

- Gas chromatography-tandem mass spectrometry (GC-MS/MS): Provides higher sensitivity and selectivity for residue analysis [].

- High-performance liquid chromatography (HPLC) with diode array detection (DAD): Used for enantioselective determination of this compound in various matrices [].

- Enzyme-linked immunosorbent assay (ELISA): Offers a rapid and sensitive method for detecting this compound in fruits and fruit juices [].

Q12: What is the environmental fate of this compound?

A12: Studies indicate that this compound can persist in different environmental compartments:

- Soil: Half-life ranging from 4.1 to 9.8 days [].

- Paddy water: Half-life ranging from 1.7 to 5.1 days [].

- Rice straw: Half-life ranging from 2.1 to 6.3 days [].

Q13: Are there methods to remove this compound from water?

A13: Research highlights the potential of nanomaterials for water treatment:

- Fe-doped TiO2 nanoparticles: Showed promising results in degrading this compound in water samples under direct sunlight [].

Q14: Are there any alternative fungicides to this compound for controlling fungal diseases?

A14: Yes, several alternative fungicides are available, including those belonging to different chemical classes:

- Strobilurins: Examples include azoxystrobin and kresoxim-methyl [, ].

- Succinate dehydrogenase inhibitors (SDHIs): Examples include boscalid and fluopyram [, ].

Q15: What are the advantages and disadvantages of using alternatives compared to this compound?

A15: Alternatives may have:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.